molecular formula C16H11ClN6O3 B12051925 3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine

3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12051925
M. Wt: 370.75 g/mol
InChI Key: RNECVZXHZLCJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining benzodioxole, oxadiazole, and triazolopyridazine moieties, which contribute to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine is unique due to its combination of benzodioxole, oxadiazole, and triazolopyridazine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H11ClN6O3

Molecular Weight

370.75 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C16H11ClN6O3/c17-12-3-4-13-19-20-14(23(13)21-12)5-6-15-18-16(22-26-15)9-1-2-10-11(7-9)25-8-24-10/h1-4,7H,5-6,8H2

InChI Key

RNECVZXHZLCJSC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CCC4=NN=C5N4N=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.